![molecular formula C10H16N4 B13071105 5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13071105.png)
5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene is a complex organic compound with the molecular formula C₁₀H₁₆N₄. This compound is characterized by its unique tricyclic structure, which includes multiple nitrogen atoms. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced chemical synthesis capabilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene involves its interaction with specific molecular targets. The compound’s multiple nitrogen atoms allow it to form strong interactions with various biomolecules, potentially disrupting their normal function. This disruption can lead to various biological effects, which are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate
- 5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-4,6-diene
Uniqueness
5-Methyl-2,4,7,11-tetraazatricyclo[7400,3,7]trideca-3,5-diene is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms
Propriétés
Formule moléculaire |
C10H16N4 |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
5-methyl-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-3,5-diene |
InChI |
InChI=1S/C10H16N4/c1-7-5-14-6-8-4-11-3-2-9(8)13-10(14)12-7/h5,8-9,11H,2-4,6H2,1H3,(H,12,13) |
Clé InChI |
ZALMCRAZBUPEPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2CC3CNCCC3NC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


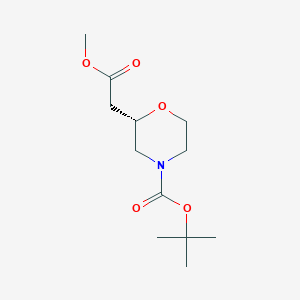
![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13071027.png)
![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13071033.png)

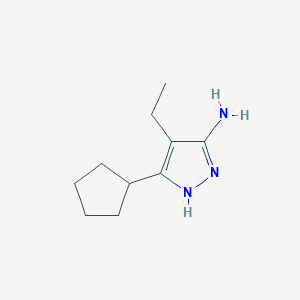
![Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13071065.png)
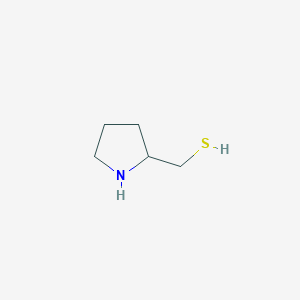
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)
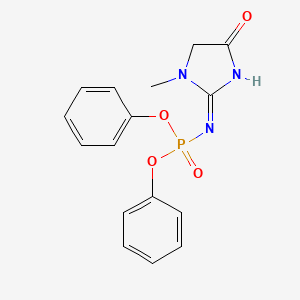
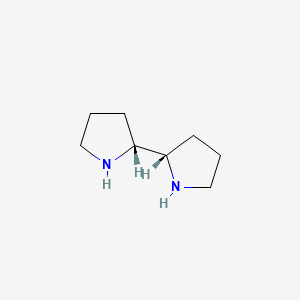
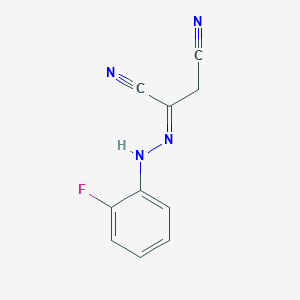
![7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071090.png)
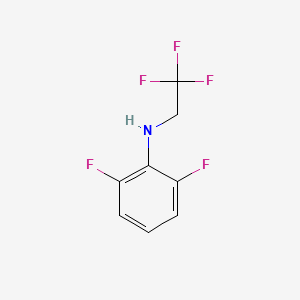
![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13071107.png)
